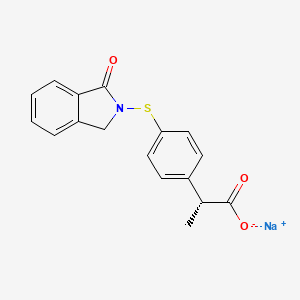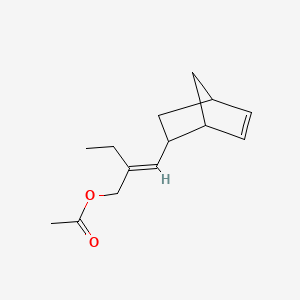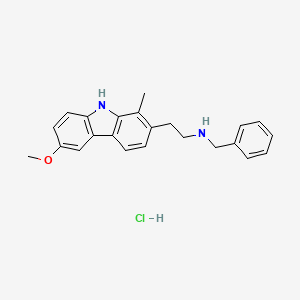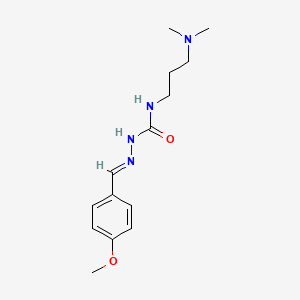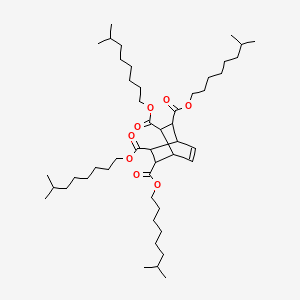
Tetraisononyl bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 282-408-0 is known as tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate . This compound is a complex ester derived from bicyclo[2.2.2]octane, featuring four ester functional groups. It is primarily used in industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is synthesized through a multi-step process involving the esterification of bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid with isononyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate involves large-scale esterification reactors. The process is optimized for high yield and purity, often incorporating continuous distillation units to remove by-products and unreacted starting materials. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid and isononyl alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the isononyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide solutions at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic media.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst, such as a Lewis acid.
Major Products
Hydrolysis: Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid and isononyl alcohol.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Substituted esters with different nucleophiles replacing the isononyl groups.
Scientific Research Applications
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate has several scientific research applications, including:
Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.
Material Science: Investigated for its potential use in the development of advanced materials with unique mechanical properties.
Biological Studies:
Industrial Applications: Utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and compatibility with various substrates.
Mechanism of Action
The mechanism by which tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate exerts its effects is primarily through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness. In biological systems, its interactions with lipid bilayers can alter membrane fluidity and permeability, potentially facilitating the delivery of therapeutic agents.
Comparison with Similar Compounds
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate can be compared with other plasticizers and esters, such as:
Diisononyl phthalate: Another plasticizer with similar applications but different chemical structure and properties.
Bis(2-ethylhexyl) adipate: A commonly used plasticizer with distinct ester groups and different performance characteristics.
Tris(2-ethylhexyl) trimellitate: A plasticizer with three ester groups, offering different flexibility and stability profiles.
Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is unique due to its bicyclo[2.2.2]octane core, which imparts specific mechanical and chemical properties not found in other plasticizers.
Properties
CAS No. |
84196-00-9 |
|---|---|
Molecular Formula |
C48H84O8 |
Molecular Weight |
789.2 g/mol |
IUPAC Name |
tetrakis(7-methyloctyl) bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate |
InChI |
InChI=1S/C48H84O8/c1-35(2)25-17-9-13-21-31-53-45(49)41-39-29-30-40(42(41)46(50)54-32-22-14-10-18-26-36(3)4)44(48(52)56-34-24-16-12-20-28-38(7)8)43(39)47(51)55-33-23-15-11-19-27-37(5)6/h29-30,35-44H,9-28,31-34H2,1-8H3 |
InChI Key |
APBQJRYOSSLQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1C2C=CC(C1C(=O)OCCCCCCC(C)C)C(C2C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
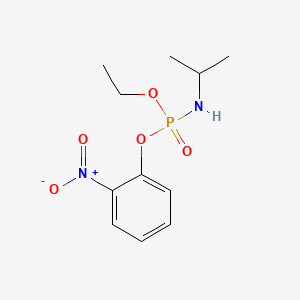
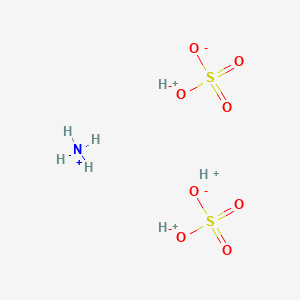
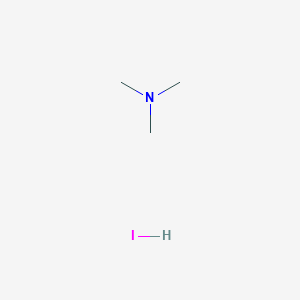
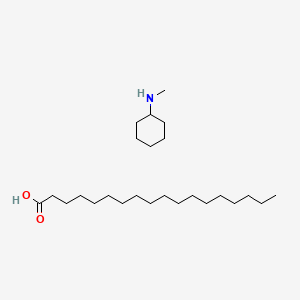

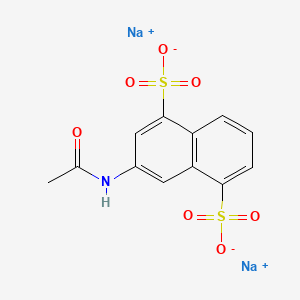
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
